molecular formula C19H19ClFNO B1343381 3-Chloro-5-fluoro-3'-piperidinomethyl benzophenone CAS No. 898793-44-7

3-Chloro-5-fluoro-3'-piperidinomethyl benzophenone

Cat. No.: B1343381
CAS No.: 898793-44-7
M. Wt: 331.8 g/mol
InChI Key: URLDALNFFCKOIW-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-3’-piperidinomethyl benzophenone is a synthetic organic compound with the molecular formula C19H19ClFNO It is characterized by the presence of a benzophenone core substituted with chloro, fluoro, and piperidinomethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-fluoro-3’-piperidinomethyl benzophenone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzophenone Core: The initial step involves the preparation of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction uses benzene and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of Chloro and Fluoro Substituents: The chloro and fluoro substituents are introduced via electrophilic aromatic substitution reactions. Chlorination can be achieved using chlorine gas or thionyl chloride, while fluorination can be performed using fluorine gas or a fluorinating agent like N-fluorobenzenesulfonimide.

    Attachment of the Piperidinomethyl Group: The final step involves the nucleophilic substitution reaction where the piperidinomethyl group is introduced. This can be done by reacting the intermediate compound with piperidine in the presence of a suitable base like sodium hydride.

Industrial Production Methods: Industrial production of 3-Chloro-5-fluoro-3’-piperidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Cleanroom environments and cGMP (current Good Manufacturing Practice) standards are often employed to maintain product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions. For example, the chloro group can be replaced by nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with substituted nucleophiles replacing the chloro or fluoro groups.

Scientific Research Applications

3-Chloro-5-fluoro-3’-piperidinomethyl benzophenone is utilized in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-3’-piperidinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

  • 3-Chloro-5-fluoro-3’-aminomethyl benzophenone
  • 3-Chloro-5-fluoro-3’-methyl benzophenone
  • 3-Chloro-5-fluoro-3’-hydroxymethyl benzophenone

Comparison: 3-Chloro-5-fluoro-3’-piperidinomethyl benzophenone is unique due to the presence of the piperidinomethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it valuable for specific research applications.

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO/c20-17-10-16(11-18(21)12-17)19(23)15-6-4-5-14(9-15)13-22-7-2-1-3-8-22/h4-6,9-12H,1-3,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLDALNFFCKOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643158
Record name (3-Chloro-5-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-44-7
Record name (3-Chloro-5-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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